

6-Chloroisoquinolin-3(2H)-one spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Chloroisoquinolin-3(2H)-one

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Chloroisoquinolin-3(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

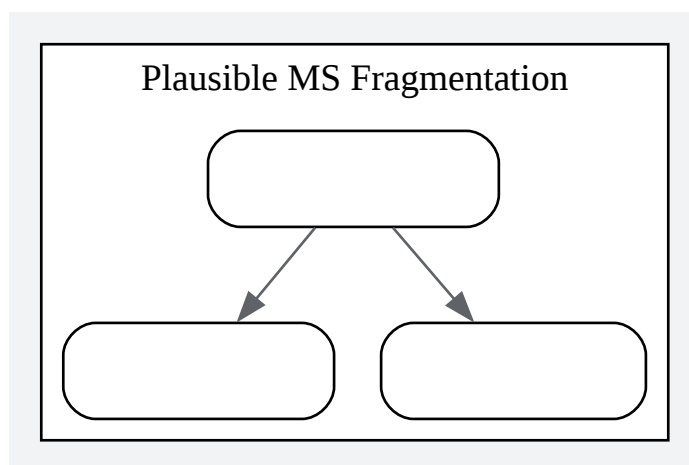
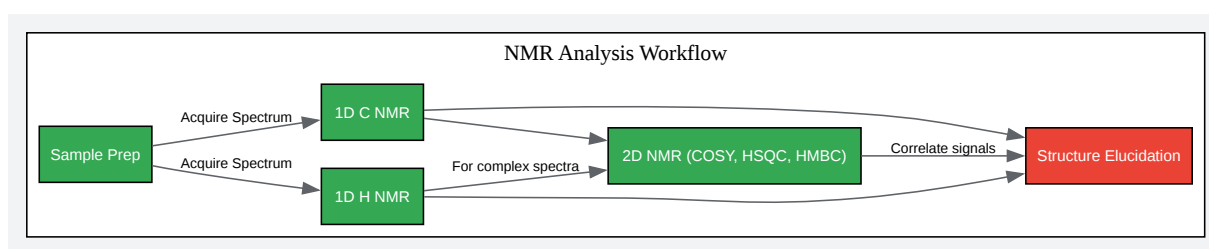
6-Chloroisoquinolin-3(2H)-one is a heterocyclic compound featuring an isoquinoline core, a functionality of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.^[1] The presence of a chlorine atom at the 6-position and a lactam moiety within the heterocyclic ring system imparts specific physicochemical properties that can influence its biological activity and potential as a scaffold in drug discovery.

Accurate structural elucidation is the foundation upon which all further research is built. Spectroscopic analysis provides a definitive fingerprint of a molecule, confirming its identity, purity, and structure. This guide offers a comprehensive overview of the expected spectroscopic data for **6-Chloroisoquinolin-3(2H)-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. Key features of **6-Chloroisoquinolin-3(2H)-one** that will govern its spectral output are:

- **The Aromatic System:** The benzene ring fused to the pyridinone ring will exhibit characteristic signals in both ^1H and ^{13}C NMR.
- **The Lactam Functionality:** The cyclic amide (lactam) group contains a carbonyl ($\text{C}=\text{O}$) and an N-H bond, which will produce distinct and strong absorption bands in the IR spectrum.
- **The Chlorine Substituent:** The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectra. Its isotopic signature will be a key identifier in mass spectrometry.
- **Keto-Enol Tautomerism:** The isoquinolinone ring can potentially exist in equilibrium between the lactam and lactim (enol) tautomeric forms. The predominant form under analytical conditions will dictate the observed spectra. For the purpose of this guide, we will focus on the more stable lactam form.



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References

- 1. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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